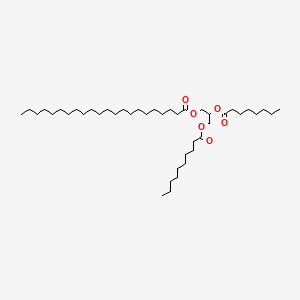
3-(Decanoyloxy)-2-(octanoyloxy)propyl docosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Decanoyloxy)-2-(octanoyloxy)propyl docosanoate is a complex ester compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decanoyloxy)-2-(octanoyloxy)propyl docosanoate typically involves esterification reactions. The process begins with the reaction of docosanoic acid with glycerol in the presence of decanoic acid and octanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to ensure high purity and yield.
化学反应分析
Types of Reactions
3-(Decanoyloxy)-2-(octanoyloxy)propyl docosanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted esters depending on the nucleophile used.
科学研究应用
3-(Decanoyloxy)-2-(octanoyloxy)propyl docosanoate has diverse applications in scientific research:
Chemistry: Used as a model compound in esterification and transesterification studies.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential in creating biocompatible materials for medical implants and drug delivery.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
作用机制
The mechanism of action of 3-(Decanoyloxy)-2-(octanoyloxy)propyl docosanoate involves its interaction with lipid membranes and enzymes. The ester groups can be hydrolyzed by lipases, releasing fatty acids and glycerol, which can then participate in various metabolic pathways. The long-chain fatty acids can integrate into lipid bilayers, affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
- 3-(Hexanoyloxy)-2-(butanoyloxy)propyl palmitate
- 3-(Octanoyloxy)-2-(hexanoyloxy)propyl stearate
- 3-(Dodecanoyloxy)-2-(octanoyloxy)propyl myristate
Uniqueness
3-(Decanoyloxy)-2-(octanoyloxy)propyl docosanoate is unique due to its specific combination of long-chain fatty acids, which confer distinct physical and chemical properties. Its long-chain structure provides enhanced stability and hydrophobicity, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
138555-37-0 |
|---|---|
分子式 |
C43H82O6 |
分子量 |
695.1 g/mol |
IUPAC 名称 |
(3-decanoyloxy-2-octanoyloxypropyl) docosanoate |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-24-25-26-28-31-33-36-42(45)48-39-40(49-43(46)37-34-29-12-9-6-3)38-47-41(44)35-32-30-27-14-11-8-5-2/h40H,4-39H2,1-3H3 |
InChI 键 |
GEGLFISHBIKVOJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


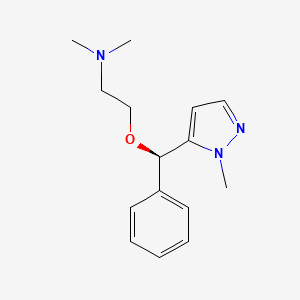
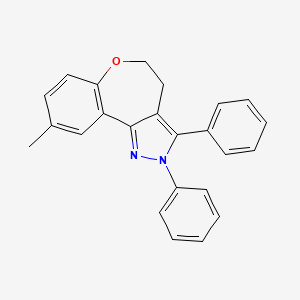
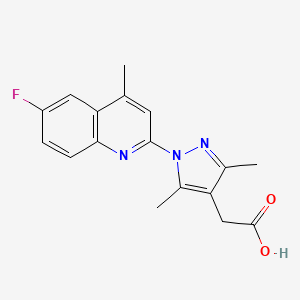
![10,16-diazahexacyclo[11.11.1.02,11.04,9.015,24.017,22]pentacosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B12728902.png)

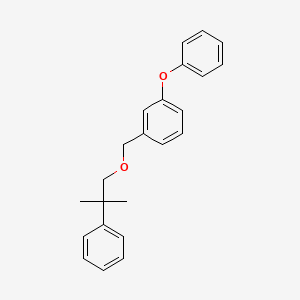

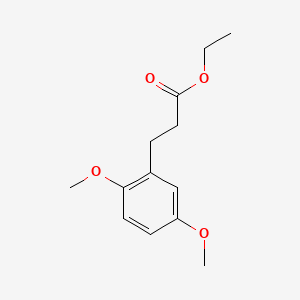

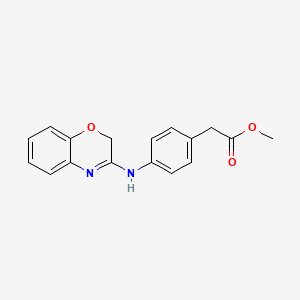

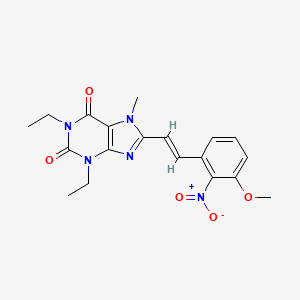
![(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one](/img/structure/B12728953.png)

